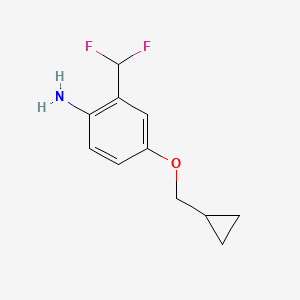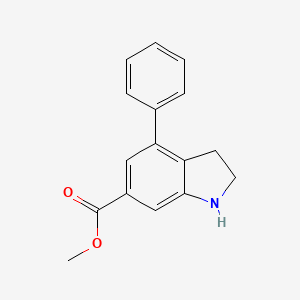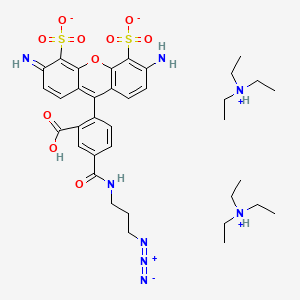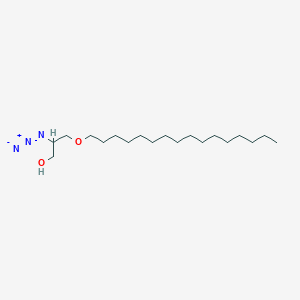
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a long hexadecyl chain, and a glycerol backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Protection of the Glycerol Backbone: The hydroxyl groups of glycerol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the Hexadecyl Chain: The protected glycerol is then reacted with a hexadecyl halide under basic conditions to introduce the hexadecyl chain.
Azidation: The protected intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
Deprotection: Finally, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycerol derivatives.
Aplicaciones Científicas De Investigación
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in bioconjugation and labeling studies. The long hexadecyl chain imparts hydrophobic properties, making it suitable for incorporation into lipid membranes and micelles.
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-2-desoxy-3-O-octadecylglycerol: Similar structure but with an octadecyl chain.
2-Azido-2-desoxy-3-O-dodecylglycerol: Similar structure but with a dodecyl chain.
Uniqueness
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol is unique due to its specific chain length and the presence of the azido group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired, such as in the formation of lipid-based delivery systems or in bioconjugation reactions.
Propiedades
Fórmula molecular |
C19H39N3O2 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
2-azido-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-18-19(17-23)21-22-20/h19,23H,2-18H2,1H3 |
Clave InChI |
IHRWQKTXBRAWBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


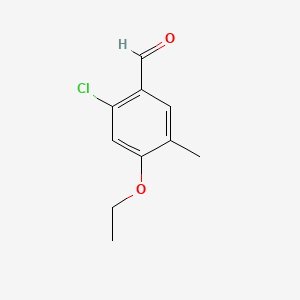


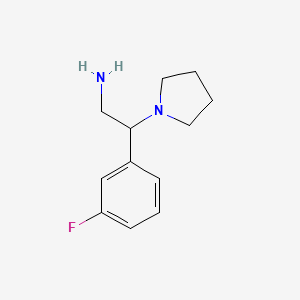
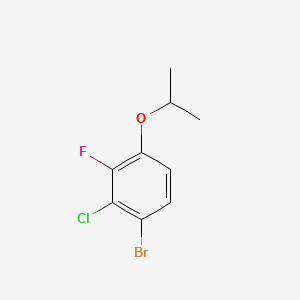
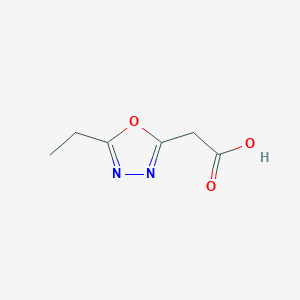
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)

